molecular formula C26H18 B14066531 Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-

Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-

Cat. No.: B14066531
M. Wt: 330.4 g/mol
InChI Key: PXAYYGCXVVFUIN-WUKNDPDISA-N
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Description

Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is a polycyclic aromatic hydrocarbon that consists of an anthracene moiety substituted at the 9-position with a 2-(1-naphthalenyl)ethenyl group. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the product . The Suzuki reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The Sonogashira reaction, on the other hand, involves the coupling of a terminal alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted anthracene derivatives.

Scientific Research Applications

Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence spectroscopy and imaging. Its ability to undergo various chemical reactions also enables it to interact with different biological and chemical systems, leading to diverse effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Vinylanthracene
  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Anthracene, 9-[(1E)-2-(1-naphthalenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in optoelectronics and bioimaging .

Properties

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

9-[(E)-2-naphthalen-1-ylethenyl]anthracene

InChI

InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+

InChI Key

PXAYYGCXVVFUIN-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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